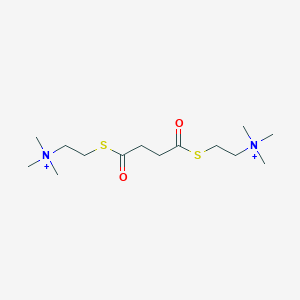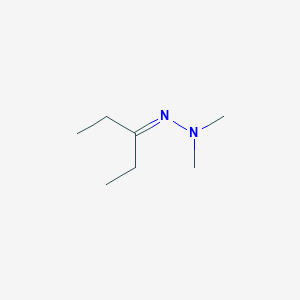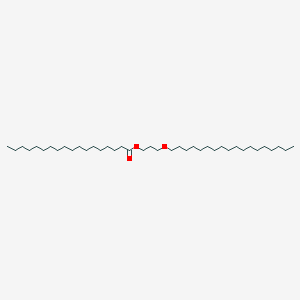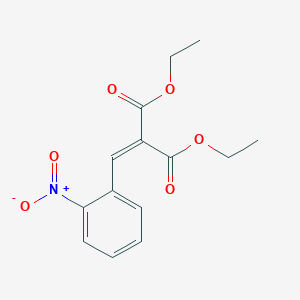
Succinyldithiocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinyldithiocholine, also known as succinylcholine, is a neuromuscular blocking agent that is commonly used in medical procedures such as surgery and intubation. It is a synthetic compound that is derived from choline and succinic acid. Succinyldithiocholine is a powerful muscle relaxant that is used to induce paralysis in the skeletal muscles, making it an essential tool for medical procedures that require immobility.
Wirkmechanismus
Succinyldithiocholine works by binding to the nicotinic acetylcholine receptor at the neuromuscular junction, causing depolarization and subsequent muscle contraction. However, due to its prolonged binding time, succinyldithiocholine ultimately leads to muscle paralysis.
Biochemische Und Physiologische Effekte
Succinyldithiocholine has a number of biochemical and physiological effects on the body. It causes a decrease in acetylcholine release, which leads to muscle relaxation. It also causes an increase in intraocular pressure, which can be problematic for patients with glaucoma. Additionally, succinyldithiocholine can cause an increase in serum potassium levels, which can lead to cardiac arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
Succinyldithiocholine is a powerful tool for researchers studying the neuromuscular junction. Its ability to induce muscle paralysis allows for precise measurements of muscle function and has been used in a variety of experiments. However, its prolonged binding time and potential side effects make it unsuitable for long-term experiments or studies on the effects of chronic muscle paralysis.
Zukünftige Richtungen
There are a number of potential future directions for research on succinyldithiocholine. One area of interest is the development of new muscle relaxants that have fewer side effects and shorter binding times. Additionally, research could be conducted on the use of succinyldithiocholine in the treatment of muscle disorders such as myasthenia gravis. Finally, further studies could be conducted on the biochemical and physiological effects of succinyldithiocholine to better understand its mechanisms of action and potential side effects.
Synthesemethoden
Succinyldithiocholine is synthesized through a reaction between succinic anhydride and choline chloride. The reaction results in the formation of Succinyldithiocholineine chloride, which is then purified through a series of chemical processes. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Succinyldithiocholine has been extensively studied for its use in medical procedures. It is commonly used as a muscle relaxant during surgery and intubation, and its effects on the neuromuscular junction have been well documented. Research has also been conducted on the use of succinyldithiocholine in the treatment of muscle disorders such as myasthenia gravis.
Eigenschaften
CAS-Nummer |
15196-10-8 |
|---|---|
Produktname |
Succinyldithiocholine |
Molekularformel |
C14H30N2O2S2+2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethylsulfanyl]butanoyl]sulfanylethyl]azanium |
InChI |
InChI=1S/C14H30N2O2S2/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6/h7-12H2,1-6H3/q+2 |
InChI-Schlüssel |
UFPJLFHIAWIYIW-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCSC(=O)CCC(=O)SCC[N+](C)(C)C |
Kanonische SMILES |
C[N+](C)(C)CCSC(=O)CCC(=O)SCC[N+](C)(C)C |
Synonyme |
succinyldithiocholine succinyldithiocholine diiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)




![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)



